Ikshusterol 3-O-glucoside in the Plant Kingdom: A Technical Guide to Natural Sources, Biosynthesis, and Isolation
Ikshusterol 3-O-glucoside in the Plant Kingdom: A Technical Guide to Natural Sources, Biosynthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikshusterol 3-O-glucoside, a prominent phytosterol glycoside, is a subject of growing interest within the scientific community due to its widespread presence in the plant kingdom and its diverse pharmacological activities. Known by its synonyms β-Sitosterol-3-O-β-D-glucoside and daucosterol, this saponin is a key secondary metabolite in numerous plant families. Its potential applications in drug development are vast, with studies indicating antioxidant, anti-inflammatory, antidiabetic, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of Ikshusterol 3-O-glucoside, quantitative data on its occurrence, its biosynthetic pathway, and detailed experimental protocols for its extraction and characterization from plant materials.
Natural Plant Sources of Ikshusterol 3-O-glucoside
Ikshusterol 3-O-glucoside is ubiquitously distributed across a wide array of plant species. The following is a non-exhaustive list of plants that have been identified as natural sources of this compound:
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Agavaceae: Agave angustifolia Haw.[1]
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Amaranthaceae: Salsola imbricata Forssk.[2]
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Anacardiaceae: Mangifera indica (Mango)[3]
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Apiaceae: Prangos ferulacea[4]
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Araliaceae: Acanthopanax senticosus
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Brassicaceae: Brassica species
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Caprifoliaceae: Dipsacus species[5]
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Convolvulaceae: Ipomoea batatas (Sweet Potato)[5]
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Cyperaceae: Eleocharis dulcis (Chinese Water Chestnut)[6]
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Dioscoreaceae: Dioscorea opposita (Chinese Yam)[6]
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Fabaceae: Archidendron clypearia, Bauhinia racemosa, Cassia mimosoides[5][6]
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Juglandaceae: Juglans regia (Walnut)[5]
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Lamiaceae: Mentha cordifolia, Ocimum sanctum (Holy Basil), Salvia species[1][5][7]
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Meliaceae: Azadirachta indica (Neem)
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Moraceae: Ficus deltoidea[5]
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Moringaceae: Moringa oleifera
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Nyctaginaceae: Pisonia grandis[8]
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Polygonaceae: Polygonum sivasicum, Rheum turkestanicum[5][9]
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Rosaceae: Crataegus gracilior, Pyrus species[5]
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Solanaceae: Solanum species
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Urticaceae: Urtica angustifolia
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Violaceae: Viola odorata (Sweet Violet)[10]
Quantitative Analysis of Ikshusterol 3-O-glucoside in Plant Sources
The concentration of Ikshusterol 3-O-glucoside can vary significantly depending on the plant species, the part of the plant being analyzed, geographical location, and the extraction method employed. While comprehensive comparative data is limited, several studies have quantified the yield of this compound from various sources.
| Plant Species | Plant Part | Extraction Method | Yield/Concentration | Reference |
| Agave angustifolia | "Piña" (heart) | Microwave-Assisted Extraction (MAE) with KOH | 124.76 mg/g of dry extract | [1][9][11] |
| Agave angustifolia | "Piña" (heart) | Maceration (48h) | 26.67 mg/g of dry extract | [1][11] |
| Moringa oleifera | Leaves | Cold Maceration (hydroalcoholic extract) | 90 mg/g of β-sitosterol (aglycone) | [12] |
| Mangifera indica | Root | Soxhlet (ethyl acetate extract) | 23.4 mg from 2kg of pulverized root | [3][4] |
| Solenostemma argel | Stems | Chloroform extraction | 0.289 mg from 2.5kg of dried stems | [13] |
| Viola odorata | Flowers | Ethanol extraction | Not explicitly quantified | [10] |
| Ocimum sanctum | Leaves | Petroleum ether extraction | 10.0 mg from 80g of leaf powder | [1] |
Biosynthesis of Ikshusterol 3-O-glucoside
The final step in the biosynthesis of Ikshusterol 3-O-glucoside is the glycosylation of the free sterol, β-sitosterol. This reaction is catalyzed by the enzyme UDP-glucose:sterol glucosyltransferase (SGT; EC 2.4.1.173).[14][15] This enzyme facilitates the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the 3-β-hydroxyl group of the sterol.[14] SGTs are typically membrane-bound enzymes, often associated with the plasma membrane.[14][16]
Experimental Protocols
The following sections outline a generalized methodology for the extraction, isolation, and characterization of Ikshusterol 3-O-glucoside from plant materials, based on protocols described in the scientific literature.
General Experimental Workflow
Detailed Methodologies
1. Plant Material Preparation:
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Collect the desired plant part (e.g., leaves, roots, stems).
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Thoroughly clean the plant material to remove any contaminants.
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Shade-dry or oven-dry the material at a controlled temperature (e.g., 40°C) to a constant weight.[1]
-
Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.[1][4]
2. Extraction:
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Soxhlet Extraction: Successively extract the powdered plant material with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate or methanol.[3][4]
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Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol) for an extended period (e.g., 24-72 hours) at room temperature, often with periodic agitation.[12]
-
Following extraction, filter the mixture to remove solid plant debris.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
3. Fractionation and Isolation:
-
The crude extract can be further fractionated using liquid-liquid partitioning. For instance, a methanol extract can be suspended in water and partitioned against a non-polar solvent like ethyl acetate.
-
Subject the desired fraction (e.g., the ethyl acetate fraction) to column chromatography over silica gel.[13]
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding increasing proportions of ethyl acetate or methanol).[3][13]
-
Collect the eluate in numerous small fractions.
4. Monitoring and Purification:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate or chloroform:methanol).[1][3]
-
Visualize the spots on the TLC plates under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulphuric acid or vanillin-sulphuric acid followed by heating).[1][3]
-
Combine the fractions that show similar TLC profiles and contain the compound of interest (identified by its Rf value compared to a standard, if available).
-
Further purify the pooled fractions by methods such as preparative TLC or recrystallization from a suitable solvent (e.g., methanol) to obtain the pure Ikshusterol 3-O-glucoside.[10]
5. Structural Elucidation:
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Infrared (IR) Spectroscopy: To identify functional groups. The IR spectrum of Ikshusterol 3-O-glucoside typically shows a broad absorption band for the hydroxyl (-OH) groups of the glucoside moiety, C-H stretching for aliphatic groups, and C-O-C linkage absorptions.[4]
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure, including the stereochemistry. The NMR spectra will show characteristic signals for the steroidal backbone and the glucose unit.[3] Comparison of the spectral data with published values can confirm the identity of the isolated compound.[3]
Conclusion
Ikshusterol 3-O-glucoside is a widely distributed natural product with significant potential for therapeutic applications. This guide has provided a comprehensive overview of its natural sources, available quantitative data, biosynthetic pathway, and detailed protocols for its isolation and characterization. For researchers and professionals in drug development, a thorough understanding of these aspects is crucial for harnessing the potential of this valuable plant-derived compound. Further research is warranted to expand the quantitative analysis across a broader range of plant species and to fully explore the pharmacological activities and mechanisms of action of Ikshusterol 3-O-glucoside.
References
- 1. scispace.com [scispace.com]
- 2. Isolation of New Constituents from Whole Plant of Salsola imbricataForssk. of Saudi Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. mdpi.com [mdpi.com]
- 6. Buy Daucosterol (EVT-283363) | 474-58-8 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. zenodo.org [zenodo.org]
- 9. Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. ijpab.com [ijpab.com]
- 12. Frontiers | Tomato UDP-Glucose Sterol Glycosyltransferases: A Family of Developmental and Stress Regulated Genes that Encode Cytosolic and Membrane-Associated Forms of the Enzyme [frontiersin.org]
- 13. Tomato UDP-Glucose Sterol Glycosyltransferases: A Family of Developmental and Stress Regulated Genes that Encode Cytosolic and Membrane-Associated Forms of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UDP-glucose sterol beta-D-glucosyltransferase, a plasma membrane-bound enzyme of plants: enzymatic properties and lipid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN105859816A - Method for extracting beta-sitosterol and beta-daucosterol from hemp seeds, application and product - Google Patents [patents.google.com]
- 16. greenpharmacy.info [greenpharmacy.info]
